

Application Notes and Protocols for AF 568 DBCO In Situ Hybridization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B12363973

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of specific RNA sequences within fixed cells and tissues using an azide-modified oligonucleotide probe followed by fluorescent labeling with **AF 568 DBCO** via copper-free click chemistry. This method offers a robust and highly specific alternative to traditional in situ hybridization (ISH) techniques that rely on antibody-based detection of labeled probes.

Principle

The **AF 568 DBCO** in situ hybridization protocol is a two-step process. First, an oligonucleotide probe containing an azide modification is hybridized to the target RNA sequence within the cell or tissue. Second, the azide-labeled probe is detected through a bioorthogonal reaction with **AF 568 DBCO**. DBCO (Dibenzocyclooctyne) reacts specifically and covalently with the azide group in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient, occurs under physiological conditions without the need for a cytotoxic copper catalyst, and results in stable labeling of the target RNA with the bright and photostable AF 568 fluorophore.^{[1][2][3]}

Key Features:

- **High Specificity:** The bioorthogonal nature of the click chemistry reaction minimizes off-target labeling.[\[1\]](#)[\[2\]](#)
- **High Sensitivity:** The brightness and photostability of the AF 568 dye allow for the detection of low-abundance RNA targets.[\[4\]](#)
- **Copper-Free:** Avoids the cytotoxicity associated with copper-catalyzed click chemistry, preserving cellular morphology.[\[1\]](#)[\[2\]](#)
- **Versatility:** This protocol can be adapted for various sample types, including cultured cells and tissue sections.

Materials and Reagents

Reagent	Supplier	Comments
Azide-Modified Oligonucleotide Probe	Custom Synthesis	Design probes to be 20-50 nucleotides in length with a GC content of 40-60%. Azide modifications can be incorporated at the 3' or 5' end. [5] [6]
AF 568 DBCO	Various	Store at -20°C, protected from light. [7]
Paraformaldehyde (PFA)	Electron Microscopy Sciences	Prepare a fresh 4% (w/v) solution in 1X PBS for fixation. Handle in a fume hood.
Phosphate-Buffered Saline (PBS), RNase-free	Various	
Hybridization Buffer	Prepare in-house	50% formamide, 5X SSC, 50 µg/mL heparin, 1X Denhardt's solution, 0.1% Tween-20, 500 µg/mL yeast tRNA.
20X Saline-Sodium Citrate (SSC) Buffer	Various	
Proteinase K	Various	
DAPI (4',6-diamidino-2-phenylindole)	Various	For nuclear counterstaining.
Mounting Medium	Various	Antifade mounting medium is recommended.

Experimental Protocols

I. Sample Preparation

A. Cultured Cells on Coverslips

- Seed cells on sterile glass coverslips in a petri dish and culture overnight.
- Aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.
- Fix the cells with 4% PFA in 1X PBS for 15 minutes at room temperature.
- Wash the cells three times with 1X PBS for 5 minutes each.
- Proceed to the hybridization step.

B. Paraffin-Embedded Tissue Sections

- Deparaffinize the tissue sections by incubating them in xylene twice for 5 minutes each.
- Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, 70%, and 50% ethanol.
- Wash with 1X PBS for 5 minutes.
- Permeabilize the tissue by incubating with Proteinase K (10 µg/mL in 1X PBS) for 10 minutes at 37°C.
- Wash twice with 1X PBS.
- Post-fix with 4% PFA in 1X PBS for 10 minutes at room temperature.
- Wash three times with 1X PBS for 5 minutes each.

II. In Situ Hybridization

- Pre-hybridize the samples by incubating them in hybridization buffer for 1 hour at 37°C in a humidified chamber.
- Dilute the azide-modified oligonucleotide probe in hybridization buffer to a final concentration of 1-10 µM.
- Denature the probe by heating at 85°C for 5 minutes, then immediately place on ice.
- Remove the pre-hybridization buffer and add the diluted probe to the samples.

- Incubate overnight at 37°C in a humidified chamber.
- Wash the samples with 2X SSC/50% formamide at 37°C for 30 minutes.
- Wash with 2X SSC at 37°C for 15 minutes.
- Wash with 1X SSC at room temperature for 15 minutes.

III. Copper-Free Click Chemistry Reaction

- Prepare a 10 mM stock solution of **AF 568 DBCO** in DMSO.
- Dilute the **AF 568 DBCO** stock solution to a final concentration of 10-50 µM in 1X PBS.
- Add the **AF 568 DBCO** solution to the samples and incubate for 1-2 hours at room temperature, protected from light.
- Wash the samples three times with 1X PBS containing 0.1% Tween-20 for 10 minutes each to remove unbound dye.

IV. Counterstaining and Mounting

- Counterstain the nuclei by incubating the samples with DAPI (300 nM in 1X PBS) for 5 minutes at room temperature.
- Wash three times with 1X PBS for 5 minutes each.
- Mount the coverslips on microscope slides using an antifade mounting medium.
- Seal the coverslips with nail polish and allow them to dry.

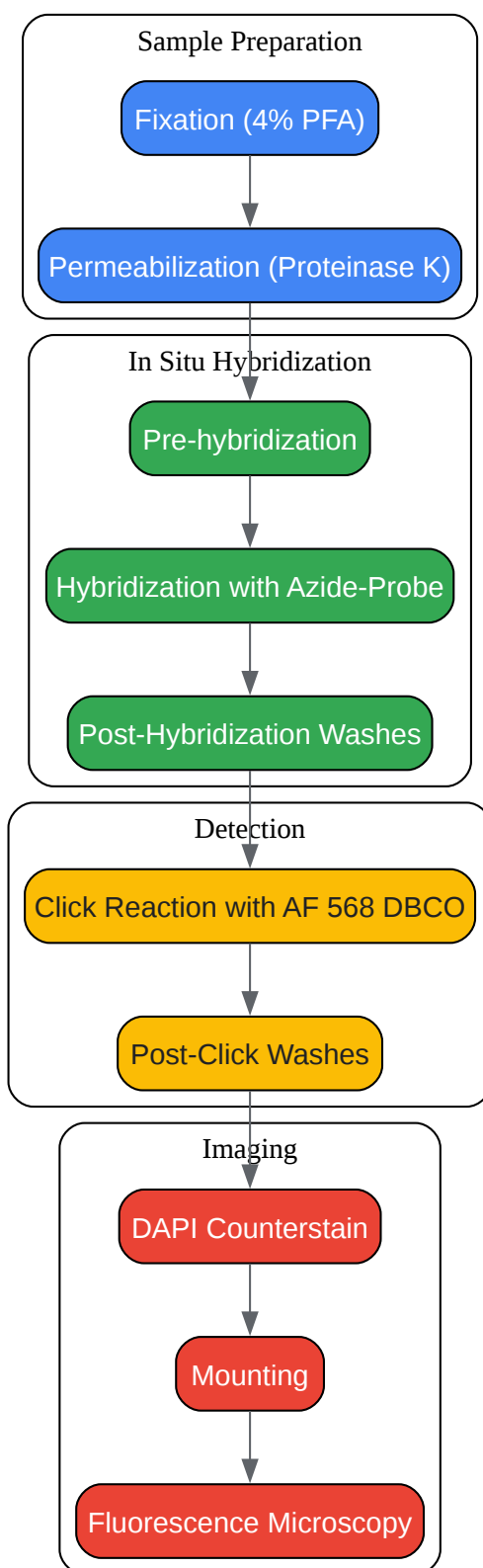
V. Imaging

- Image the samples using a fluorescence microscope equipped with appropriate filter sets for AF 568 (Excitation/Emission: ~579/603 nm) and DAPI (Excitation/Emission: ~358/461 nm).
[\[4\]](#)[\[7\]](#)

Quantitative Data Summary

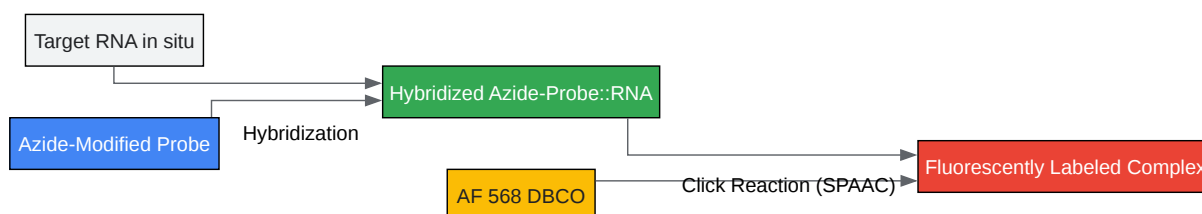
Parameter	Recommended Range	Notes
Probe Design		
Probe Length	20-50 nucleotides	Longer probes may increase signal but also background.
GC Content	40-60%	To ensure specific binding at the hybridization temperature.
Hybridization		
Probe Concentration	1-10 μ M	Optimal concentration should be determined empirically.
Hybridization Temperature	37°C	May need to be optimized based on the melting temperature (T_m) of the probe.
Hybridization Time	12-16 hours (overnight)	
Click Reaction		
AF 568 DBCO Concentration	10-50 μ M	Higher concentrations may lead to increased background.
Incubation Time	1-2 hours	Longer incubation times may improve signal but can also increase background.
Incubation Temperature	Room Temperature	
Imaging		
AF 568 Excitation Wavelength (max)	~579 nm	[4] [7]
AF 568 Emission Wavelength (max)	~603 nm	[4] [7]

Diagrams



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **AF 568 DBCO** in situ hybridization.



[Click to download full resolution via product page](#)

Caption: Schematic of the detection principle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pnas.org [pnas.org]
- 2. Copper-free click chemistry for the in situ crosslinking of photodegradable star polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. dianabiotech.com [dianabiotech.com]
- 5. Azide C3 Modified Oligo Synthesis [biosyn.com]
- 6. Azide C2 NHS Modified Oligo Synthesis [biosyn.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AF 568 DBCO In Situ Hybridization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12363973#af-568-dbc0-in-situ-hybridization-protocol\]](https://www.benchchem.com/product/b12363973#af-568-dbc0-in-situ-hybridization-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com